
6-Fluoro-2-hydrazinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-hydrazinylquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-hydrazinylquinoline typically involves the introduction of a hydrazine group at the 2-position of the quinoline ring and a fluorine atom at the 6-position. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate under reflux conditions. The fluorine atom can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-hydrazinylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Fluoro-2-hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Due to its enhanced stability and biological activity, it is explored for potential therapeutic applications, including antibacterial and antineoplastic agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydrazinylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
6-Fluoroquinoline: Shares the fluorine atom at the 6-position but lacks the hydrazine group.
2-Hydrazinylquinoline: Contains the hydrazine group at the 2-position but lacks the fluorine atom.
6,8-Difluoroquinoline: Contains two fluorine atoms at the 6- and 8-positions.
Uniqueness: 6-Fluoro-2-hydrazinylquinoline is unique due to the presence of both the fluorine atom and the hydrazine group, which confer enhanced biological activity and stability compared to its analogs. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H8FN3 |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(6-fluoroquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
YZNJJJVSDSXYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)NN)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



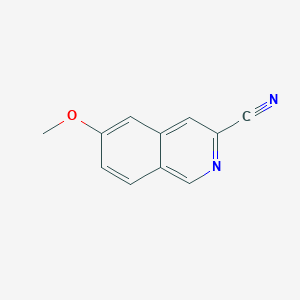

![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)

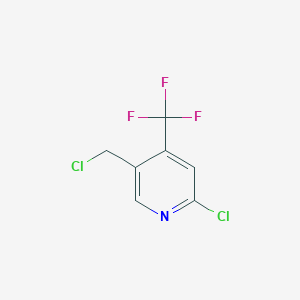
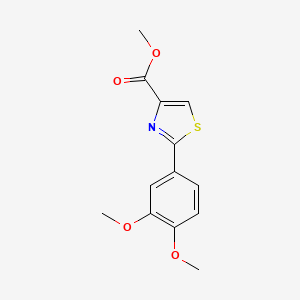

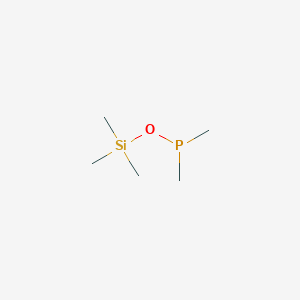
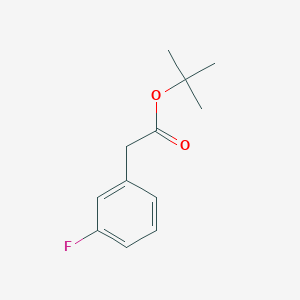
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
